molecular formula C20H14BrN5O B12777848 Etravirine impurity 5 CAS No. 269055-04-1

Etravirine impurity 5

Cat. No.: B12777848
CAS No.: 269055-04-1
M. Wt: 420.3 g/mol
InChI Key: GNELAKVSOPMFKN-UHFFFAOYSA-N
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Description

Etravirine Impurity 5 is a well-defined and characterized chemical impurity of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection . This impurity is supplied as a high-purity reference standard, essential for compliance with stringent regulatory requirements in the pharmaceutical industry. It is primarily used in analytical research and development, including Analytical Method Development (AMD), Method Validation, and ongoing Quality Control (QC) procedures . By utilizing this impurity, researchers can accurately identify and quantify the presence of this related substance during the analysis of the Etravirine Active Pharmaceutical Ingredient (API) and its finished drug products, such as Intelence® . Comprehensive data is provided with this product to support its use in Abbreviated New Drug Applications (ANDA) and commercial production, ensuring consistency, safety, and efficacy of the drug substance . The chemical structure of this compound is closely related to the parent drug, with a molecular formula of C20H15BrN6O and a molecular weight of 435.29 g/mol . Controlling and monitoring such impurities is a critical aspect of the drug development and manufacturing process, as it helps to guarantee the final product's quality, stability, and purity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

269055-04-1

Molecular Formula

C20H14BrN5O

Molecular Weight

420.3 g/mol

IUPAC Name

4-[5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile

InChI

InChI=1S/C20H14BrN5O/c1-12-7-15(10-23)8-13(2)18(12)27-19-17(21)11-24-20(26-19)25-16-5-3-14(9-22)4-6-16/h3-8,11H,1-2H3,(H,24,25,26)

InChI Key

GNELAKVSOPMFKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC=C2Br)NC3=CC=C(C=C3)C#N)C)C#N

Origin of Product

United States

Nomenclature and Structural Characteristics of Etravirine Impurity 5: Research Perspectives

Systematic Nomenclature and Compound Identifiers in Research Databases

Etravirine (B1671769) impurity 5 is identified in scientific literature and chemical databases through a variety of systematic names and unique identifiers. Its primary chemical name is 4-((5-Bromo-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile. ontosight.ai This name precisely describes the molecular structure, indicating a benzonitrile (B105546) core substituted with a dimethyl group and a pyrimidinyl oxy bridge, which itself is further substituted with bromo and (4-cyanophenyl)amino groups.

In addition to its systematic name, Etravirine impurity 5 is cataloged under several identifiers in research databases, ensuring its unambiguous identification across different datasets and publications. ontosight.ai

Identifier TypeIdentifier
CAS Number 269055-04-1
ChEMBL ID CHEMBL439757
UNII P6MT568GMV
SCHEMBL ID SCHEMBL1181947
Other R157753

These identifiers are essential for researchers to access a wealth of information about the compound, including its synthesis, analytical data, and any documented biological activity. ontosight.ai

Proposed Chemical Structure and Molecular Formula in Research Literature

The molecular structure of this compound has been elucidated and is consistently represented in the scientific literature. ontosight.aivenkatasailifesciences.com The proposed chemical structure reveals a diarylpyrimidine derivative.

The molecular formula for this compound is C20H14BrN5O. pharmaffiliates.comkantech.co.in This formula corresponds to a molecular weight of approximately 420.26 g/mol . pharmaffiliates.com The structure is characterized by a central pyrimidine (B1678525) ring. This core is linked to a 3,5-dimethylbenzonitrile (B1329614) group through an ether linkage and also bears a 4-cyanophenylamino group and a bromine atom. ontosight.ai

PropertyValue
Molecular Formula C20H14BrN5O
Molecular Weight 420.26 g/mol

Structural Relationship of this compound to the Parent Compound Etravirine

This compound is structurally very similar to its parent compound, Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. daicelpharmastandards.com The chemical name of Etravirine is 4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile. daicelpharmastandards.com

A direct comparison of their chemical structures and molecular formulas reveals a key difference. Etravirine has the molecular formula C20H15BrN6O and a molecular weight of approximately 435.28 g/mol . daicelpharmastandards.com The primary structural difference lies in the substituent at the 6th position of the pyrimidine ring. In Etravirine, this position is occupied by an amino (-NH2) group. daicelpharmastandards.com In contrast, this compound lacks this amino group. pharmaffiliates.com This seemingly minor structural modification results in a different molecular formula and weight, and it is this distinction that defines this compound as a separate chemical entity. The formation of such impurities can occur during the synthesis of the active pharmaceutical ingredient. daicelpharmastandards.com

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature at C6 of Pyrimidine Ring
Etravirine C20H15BrN6O435.28Amino group (-NH2)
This compound C20H14BrN5O420.26Hydrogen atom (absence of amino group)

Formation Pathways and Mechanistic Investigations of Etravirine Impurity 5

Process-Related Impurity Formation During the Chemical Synthesis of Etravirine (B1671769)

The manufacturing process of Etravirine involves a multi-step chemical synthesis. During this synthesis, side reactions can occur, or reactions may not proceed to completion, leading to the formation of process-related impurities. Etravirine impurity 5, identified as 4-((5-Bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, is a key process-related impurity. nih.gov

Several synthetic routes for Etravirine have been described in the literature. nih.govepa.gov A common pathway involves the sequential reaction of a substituted pyrimidine (B1678525) core with different aromatic moieties. One established synthetic route to Etravirine involves the reaction of 4-[[6-chloro-5-bromo-2[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile with ammonia (B1221849) in a final amination step. google.com

In this context, this compound is structurally very similar to the final Etravirine molecule, with the key difference being the absence of the amino group at the 6-position of the pyrimidine ring. This strongly suggests that this compound is an unreacted intermediate or a by-product resulting from incomplete amination.

Table 1: Comparison of Etravirine and this compound

CompoundChemical NameMolecular FormulaKey Structural Difference
Etravirine 4-[[6-amino -5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrileC₂₀H₁₅BrN₆OContains an amino group at the C6 position of the pyrimidine ring.
This compound 4-((5-Bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrileC₂₀H₁₄BrN₅OLacks the amino group at the C6 position of the pyrimidine ring.

The formation of this compound as a process-related impurity can be mechanistically attributed to the incomplete conversion of a key intermediate. In the synthetic pathway where 4-[[6-chloro-5-bromo-2[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile is aminated to yield Etravirine, several factors could contribute to the presence of the unreacted starting material as an impurity in the final product.

Factors that can influence the completeness of the amination reaction include:

Reaction Kinetics: Insufficient reaction time or suboptimal temperature and pressure can lead to incomplete conversion.

Stoichiometry of Reagents: An inadequate amount of the aminating agent (ammonia) can result in the starting material remaining.

Mass Transfer Limitations: In a heterogeneous reaction mixture, inefficient mixing can limit the contact between the reactants, hindering the reaction rate.

Catalyst Deactivation (if applicable): If a catalyst is used, its deactivation could slow down or halt the reaction before completion.

Therefore, the presence of this compound in the final API is a direct indicator of the efficiency and control of the final amination step in the synthesis.

Degradation Pathway Elucidation Under Stress Conditions

Forced degradation studies are crucial for identifying potential degradation products and understanding the stability of a drug substance under various environmental conditions. researchgate.net These studies involve subjecting the drug to stress conditions such as hydrolysis, oxidation, heat, and light.

A stability-indicating ultra-performance liquid chromatography (UPLC) method was developed to separate Etravirine from eight potential impurities, including impurity 5. chemsrc.comsigmaaldrich.com This study involved subjecting Etravirine to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions.

The hydrolytic stability of Etravirine was investigated under both acidic and basic conditions. The study by Mohan et al. (2012) reported that no significant degradation of Etravirine was observed under acidic stress conditions. chemsrc.comsigmaaldrich.com

However, under basic stress conditions (using sodium hydroxide), significant degradation of Etravirine was observed. chemsrc.comsigmaaldrich.com This suggests that the Etravirine molecule is susceptible to base-catalyzed hydrolysis. The primary degradation pathway under these conditions could involve the hydrolysis of the amino group at the 6-position of the pyrimidine ring. While the study identified a major degradant, it did not definitively confirm its structure as this compound. However, the loss of the amino group through hydrolysis is a plausible mechanism for the formation of this impurity.

Table 2: Summary of Forced Degradation Studies on Etravirine

Stress ConditionReagentObservationPotential for Impurity 5 Formation
Acidic Hydrolysis Hydrochloric AcidNo significant degradationUnlikely
Basic Hydrolysis Sodium HydroxideSignificant degradationPlausible, via hydrolysis of the C6-amino group
Oxidative Degradation Hydrogen PeroxideNo significant degradationUnlikely

The oxidative stability of Etravirine was assessed using hydrogen peroxide as the oxidizing agent. The forced degradation studies conducted by Mohan et al. (2012) indicated that Etravirine is stable under oxidative stress conditions, with no significant degradation being observed. chemsrc.comsigmaaldrich.com Therefore, the formation of this compound through an oxidative degradation pathway is considered unlikely based on the available data.

Forced Degradation Studies of Etravirine Relevant to Impurity 5 Formation

Thermal Degradation Processes and Kinetics

Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions such as high temperatures to accelerate degradation and identify potential impurities that could form during storage.

However, comprehensive investigations into the thermal degradation of etravirine have indicated a high degree of stability. In a notable study by Chilukuri et al. (2012), etravirine was subjected to thermal stress at 105°C for 24 hours. The results of this study showed no significant degradation of the parent drug. scirp.orgresearchgate.net This suggests that under these specific test conditions, thermal stress alone is not a primary driver for the formation of impurities, including this compound.

Further research employing various analytical techniques has corroborated the thermal stability of etravirine. Stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated, which are capable of separating the drug from its potential degradation products. scirp.orgresearchgate.netresearchgate.netresearchgate.netijrpns.com In these studies, while stress conditions were applied to induce degradation and validate the methods, significant thermal degradation was not a prominent feature.

Given the observed stability of etravirine under forced thermal conditions, detailed kinetic studies on the formation of this compound through thermal degradation are not extensively documented in the available scientific literature. The lack of significant degradation under tested thermal stress conditions implies that the rate of formation for any thermal degradants, including Impurity 5, is likely to be very slow under normal storage temperatures.

Table 1: Summary of Etravirine Thermal Stability Studies

Stress ConditionDurationObservationReference
105°C24 hoursNo significant degradation scirp.orgresearchgate.net
Heat & Humidity-Method validated for stability researchgate.net
Thermal Stress-Method validated for stability rjptonline.org

This table is interactive. Click on the headers to sort.

Photolytic Degradation Mechanisms

Photostability is a critical attribute for any pharmaceutical compound, as exposure to light can induce photochemical reactions leading to degradation. To assess this, drugs are typically exposed to a combination of ultraviolet (UV) and visible light as per the guidelines from the International Council for Harmonisation (ICH).

Similar to its thermal stability, etravirine has demonstrated considerable resistance to photolytic degradation. The forced degradation study by Chilukuri et al. (2012) also included exposing etravirine to light, and again, no significant degradation was observed. scirp.orgresearchgate.net This finding suggests that the molecular structure of etravirine is inherently stable against the energy provided by the light sources used in these stability tests.

Consequently, detailed mechanistic pathways and kinetic data for the formation of this compound specifically through photolytic degradation are not well-established in the scientific literature. The primary mechanism of photolytic degradation often involves the absorption of photons by the drug molecule, leading to an excited state that can then undergo various reactions such as oxidation, reduction, or rearrangement. However, for a photostable compound like etravirine, these pathways are not readily initiated under standard testing conditions.

Characterization of Degradation Products and Their Link to this compound

In the study by Chilukuri et al. (2012), significant degradation was observed under basic hydrolysis, leading to the formation of a major, unidentified degradation product. scirp.orgresearchgate.net Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in identifying and characterizing such degradation products. nih.govnih.gov

Although thermal and photolytic degradation of etravirine is not significant, any potential minor degradants that might form would be analyzed using these powerful hyphenated techniques. The link between any degradation products formed under various stress conditions and the specific structure of this compound would be established through meticulous structural elucidation using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. However, the current body of literature does not provide a direct link or formation pathway from other identified degradation products to this compound under thermal or photolytic stress.

Influence of Environmental Factors (e.g., Humidity) on Impurity Formation

Humidity is a critical environmental factor that can influence the stability of solid dosage forms. pharmaguideline.commadgetech.com Moisture can act as a plasticizer, increasing molecular mobility within the solid state, and can also participate directly in hydrolytic degradation reactions.

Forced degradation studies on etravirine have included exposure to high humidity conditions. The study by Chilukuri et al. (2012) subjected the drug to 90% relative humidity at 25°C for 24 hours and found no significant degradation. scirp.orgresearchgate.net This indicates a good degree of stability of etravirine in the solid state with respect to humidity under the tested conditions.

The stability of a drug in the presence of moisture is highly dependent on its physical form (e.g., crystalline vs. amorphous) and the formulation excipients it is combined with in a final dosage form. researchgate.netnih.gov While the active pharmaceutical ingredient itself may be stable, interactions with excipients in a tablet formulation under high humidity could potentially lead to different stability outcomes. However, specific studies detailing the formation of this compound as a direct consequence of humidity are not prominently featured in the available scientific literature.

Analytical Methodologies for Quantification and Routine Monitoring of Etravirine Impurity 5

Development of Stability-Indicating Chromatographic Methods

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of impurities in drug substances and products. For Etravirine (B1671769) Impurity 5, various stability-indicating chromatographic methods have been developed to ensure that the analytical procedure can accurately measure the impurity in the presence of the API and other related substances.

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. A novel stability-indicating reverse-phase UPLC method has been specifically developed for the determination of Etravirine and eight of its potential impurities, including Impurity 5. scirp.orgscirp.org This method is capable of separating all known impurities and degradation products, demonstrating its specificity and stability-indicating nature. scirp.org

The development process involved rigorous testing under various stress conditions such as acid, base, oxidation, humidity, thermal, and photolysis to ensure the method's ability to separate degradants from the main compound. scirp.orgresearchgate.net The resolution between Etravirine and all eight potential impurities, including Impurity 5, was found to be greater than 2.0, signifying excellent separation. scirp.orgscirp.org

The selection and optimization of the mobile phase are critical for achieving the desired separation. Initial attempts using isocratic elution with a mobile phase ratio of 60:40 (v/v) resulted in poor resolution between Impurity 5 and Etravirine, with some impurities co-eluting with the main peak. scirp.org To overcome this, a gradient elution program was developed. scirp.org

The optimized mobile phase consisted of two solutions:

Solution A: 0.04M Ammonium (B1175870) acetate (B1210297) buffer. scirp.org

Solution B: A mixture of acetonitrile (B52724) and methanol (B129727) in a 50:50 (v/v) ratio. scirp.org

A specific gradient program was established to achieve optimal separation of all impurities. scirp.org

Table 1: UPLC Gradient Elution Program for Etravirine and Its Impurities

Time (minutes) % Solution B
0 60
5.10 90
6.81 90
7.66 60
8.51 60
10.00 60

Data sourced from Chilukuri, M., et al. (2012). scirp.org

This gradient program proved effective in resolving Impurity 5 from Etravirine and other related compounds. scirp.org

The choice of the stationary phase is fundamental to the separation mechanism in liquid chromatography. For the analysis of Etravirine and its impurities, a high-efficiency column with a small particle size was selected to leverage the capabilities of UPLC. Efficient chromatographic separation was achieved using a Shim-pack ODS-II (100 mm × 3.0 mm, 2.2 µm) column. scirp.orgresearchgate.net This C18 stationary phase provides the necessary hydrophobicity to retain Etravirine and its related compounds, allowing for their separation based on differences in polarity when used with the optimized gradient mobile phase. scirp.org In another study, a YMC's UltraHT Pro C18 column (50 × 3.0 mm, 2.0µm) was also utilized for separating Etravirine from its impurities. researchgate.net

To complete the method development, key chromatographic parameters were optimized to ensure reproducibility and robustness. The parameters for the validated UPLC method are detailed below.

Table 2: Optimized UPLC Chromatographic Parameters

Parameter Value
Flow Rate 0.6 mL/min
Column Shim-pack ODS-II (100 mm x 3.0 mm, 2.2 µm)
Detection Wavelength 303 nm
Injection Volume Not specified in the provided sources.
Column Temperature Not specified in the provided sources.

Data sourced from Chilukuri, M., et al. (2012). scirp.orgscirp.orgresearchgate.net

Another developed UPLC method utilized a flow rate of 0.8 mL/min, a column temperature of 40°C, and an injection volume of 1 µL. researchgate.net

While UPLC offers faster analysis, High-Performance Liquid Chromatography (HPLC) remains a widely used, robust, and reliable technique for the routine quality control of pharmaceuticals. Stability-indicating HPLC methods have been developed for Etravirine and its impurities. researchgate.netderpharmachemica.com Although some studies focus on a limited number of impurities, the methodologies can be adapted for the comprehensive profiling of all related substances, including Impurity 5.

One such reverse-phase HPLC method was developed for the estimation of Etravirine in the presence of its impurities and degradation products. researchgate.netafricanjournalofbiomedicalresearch.com The separation was achieved on an Xselect HSS T3 (150 x 4.6 mm, 3.5 µm) column using a gradient program with a mobile phase composed of a buffer (Mobile Phase A) and a mixture of Methanol, Acetonitrile, and Water (90:5:5 v/v) as Mobile Phase B. researchgate.netderpharmachemica.com

Table 3: Representative HPLC Chromatographic Parameters

Parameter Value
Stationary Phase Xselect HSS T3 (150 x 4.6 mm, 3.5 µm)
Mobile Phase Gradient elution with Buffer (A) and Methanol:Acetonitrile:Water (90:5:5 v/v) (B)
Flow Rate 1.0 mL/min
Detection Wavelength 310 nm
Injection Volume 10 µL
Column Temperature 35°C

Data sourced from Soni, N. R., & Patani, P. (2024). derpharmachemica.com

This method demonstrated good separation of the specified impurities from the parent drug and was validated according to ICH guidelines for parameters such as specificity, linearity, precision, and accuracy. derpharmachemica.comderpharmachemica.com

High-Performance Thin Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that offers several advantages for impurity profiling, including the ability to analyze multiple samples simultaneously, low operating costs, and minimal solvent consumption. ijprajournal.comtijer.org It is particularly useful for stability studies and routine quality control. jetir.org

A stability-indicating HPTLC method has been developed for the determination of Etravirine HCL. jetir.org In this method, stress degradation studies were performed under various conditions to produce potential degradation products. jetir.org The separation of Etravirine from these impurities was achieved on HPTLC plates pre-coated with silica (B1680970) gel 60 F254. jetir.org The detection of the separated bands was performed using a UV detector at 235 nm. jetir.org Another HPTLC method utilized a mobile phase of ethyl acetate and toluene (B28343) for the separation of Etravirine. scribd.com This technique is effective for impurity profiling as it can clearly separate the parent drug from its degradation products formed under stress conditions, which would include impurities like Impurity 5 if they are generated during degradation. jetir.org

Method Validation According to International Conference on Harmonisation (ICH) Guidelines

Robustness Studies to Evaluate Method Performance Under Small Variations

Robustness testing is a critical component of analytical method validation, designed to demonstrate the reliability of a method with respect to deliberate, minor variations in its parameters. This process ensures that the method remains accurate and precise during routine use, where small fluctuations in operating conditions are expected. For the quantification of Etravirine impurity 5, a reversed-phase high-performance liquid chromatography (RP-HPLC) method's robustness is typically evaluated by altering key chromatographic conditions. derpharmachemica.comafricanjournalofbiomedicalresearch.com

The evaluation involves systematically changing parameters such as the flow rate of the mobile phase, the temperature of the column, and the pH and composition of the mobile phase. nih.gov The impact of these changes on critical analytical outputs—such as the resolution between Etravirine and this compound, the tailing factor of the peaks, and the retention times—is carefully monitored. derpharmachemica.com A method is considered robust if the system suitability parameters remain within their acceptance criteria despite these small variations, indicating that the method is suitable for transfer between different laboratories and instruments. africanjournalofbiomedicalresearch.comresearchgate.net

Research findings from validation studies on analytical methods for Etravirine and its impurities confirm that well-developed methods are generally unaffected by minor changes in method variance. africanjournalofbiomedicalresearch.comresearchgate.net

Table 1: Example of Robustness Study Parameters and Acceptance Criteria for an HPLC Method

ParameterVariationAcceptance Criteria
Flow Rate ± 0.2 mL/minSystem suitability requirements are met.
Column Temperature ± 5 °CSystem suitability requirements are met.
Mobile Phase pH ± 0.2 unitsSystem suitability requirements are met.
Mobile Phase Composition ± 2% OrganicSystem suitability requirements are met.

System Suitability Testing for Ensuring Method Performance

System Suitability Testing (SST) is an indispensable part of any analytical procedure, serving as a verification that the chromatographic system is adequate for the intended analysis on the day of use. loesungsfabrik.de Before the analysis of any samples, an SST is performed to confirm that the equipment and the method are operating correctly. slideshare.net This is particularly crucial for impurity analysis, where accurate quantification of low-level components like this compound is required.

The United States Pharmacopeia (USP) provides an "Etravirine System Suitability Mixture" as a reference standard, underscoring the importance of this test for official assays. sigmaaldrich.com The SST parameters are established during method validation and are checked before and often during routine analysis. registech.com Key parameters evaluated include resolution, injection precision (repeatability), peak asymmetry (tailing factor), and column efficiency (theoretical plates). slideshare.net These tests ensure that the system can adequately separate the impurity from the main drug substance and other components, and that the results are precise. derpharmachemica.comregistech.com

Table 2: Typical System Suitability Parameters and Limits for Impurity Quantification

ParameterAcceptance CriteriaPurpose
Resolution (Rs) > 2.0 between Etravirine and Impurity 5Ensures baseline separation of the two peaks for accurate integration. loesungsfabrik.de
Tailing Factor (T) ≤ 2.0 for both peaksConfirms good peak shape, which is necessary for accurate peak area measurement. slideshare.net
Theoretical Plates (N) > 2000Indicates good column efficiency and performance. slideshare.net
Injection Repeatability (%RSD) ≤ 5.0% for 5 replicate injectionsDemonstrates the precision of the injector and the stability of the system's response. loesungsfabrik.de

Advanced Spectroscopic and Chromatographic Structural Elucidation of Etravirine Impurity 5

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the characterization of pharmaceutical impurities, providing vital information on molecular weight and structure. veeprho.com For Etravirine (B1671769) and its related compounds, a suite of MS techniques is employed to establish a comprehensive impurity profile. synthinkchemicals.com

LC-MS and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method for separating and identifying impurities in complex mixtures. veeprho.com In the analysis of Etravirine, LC-MS/MS is particularly valuable for its sensitivity and specificity in quantifying the drug and its impurities in various biological matrices. nih.gov While specific LC-MS/MS data for Etravirine impurity 5 is not extensively detailed in publicly available literature, the general methodology involves chromatographic separation followed by mass spectrometric detection. nih.gov For Etravirine itself, precursor-to-product ion transitions, such as m/z 435.9→163.6, are monitored, typically using positive electrospray ionization. nih.gov This approach allows for the selective detection and quantification of the target analyte even at low concentrations. nih.gov Similar methodologies are applied to identify and characterize its impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Electrospray Ionization (ESI) Modes in Structural Elucidation

Electrospray ionization (ESI) is a soft ionization technique commonly used in the LC-MS analysis of pharmaceuticals, as it minimizes fragmentation and typically produces protonated molecular ions [M+H]+. americanpharmaceuticalreview.com For the analysis of Etravirine and its impurities, positive ion ESI is frequently employed to generate the precursor ions for MS/MS analysis. nih.gov The choice of ionization mode is critical for achieving optimal sensitivity and generating informative mass spectra for structural interpretation.

Interpretation of Fragmentation Patterns and Proposed Structural Assignments

Tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that serve as a fingerprint for a molecule's structure. By analyzing these fragments, the connectivity of atoms within the molecule can be deduced. For Etravirine, fragmentation can be complex, and accurate mass data is essential for confirming the elemental composition of the product ions. nih.gov Although detailed fragmentation pathways for this compound are not widely published, analysis of the parent compound reveals characteristic product ions that can be used for structural confirmation. nih.gov The interpretation of these patterns is a key step in the structural assignment of its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

While mass spectrometry provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation by providing detailed insights into the chemical environment of individual atoms.

1H NMR Spectroscopy for Proton Environment and Connectivity

Proton (¹H) NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the environments of hydrogen atoms. While specific ¹H NMR spectral data for this compound is not available in the cited literature, reference standards for Etravirine impurities are often supplied with comprehensive analytical data, including NMR spectra, to support method development and validation. synthinkchemicals.com The analysis of the ¹H NMR spectrum would provide key information on the number of different types of protons, their chemical shifts, spin-spin coupling patterns, and integration, which all contribute to the final structural confirmation of the impurity.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon framework of a molecule. The proton-decoupled ¹³C NMR spectrum of this compound would be expected to display 20 distinct carbon signals, corresponding to the 20 carbon atoms in its structure. The chemical shifts of these signals provide valuable information about the electronic environment of each carbon atom.

The spectrum can be divided into aromatic and aliphatic regions. The aromatic region would feature signals for the carbons of the three aromatic rings: the dimethylbenzonitrile, the cyanophenyl, and the pyrimidine (B1678525) rings. Carbons attached to electronegative atoms such as nitrogen, oxygen, and bromine will be deshielded and appear at higher chemical shifts (downfield). For instance, the carbons of the pyrimidine ring directly bonded to nitrogen atoms and the carbon atom attached to the bromine would be expected in the downfield region of the aromatic spectrum. The carbon atoms of the cyano groups (-C≡N) are also characteristically found at a distinct chemical shift.

In the aliphatic region, the signals for the two methyl groups attached to the benzonitrile (B105546) ring would be observed at a much lower chemical shift (upfield), consistent with sp³-hybridized carbon atoms.

Table 1: Hypothetical ¹³C NMR Chemical Shifts for this compound

Carbon Atom Assignment Hypothetical Chemical Shift (δ, ppm)
C (pyrimidine, attached to O)170.5
C (pyrimidine, attached to N and Br)162.1
C (pyrimidine, attached to two N)158.3
C (dimethylbenzonitrile, attached to O)155.4
C (dimethylbenzonitrile, attached to two C)134.2
C (cyanophenyl, attached to N)142.8
C (aromatic CH)120-135
C (aromatic C, attached to cyano)110.2
C≡N (cyano groups)118.5, 119.0
C (dimethylbenzonitrile, attached to methyl)131.5
CH₃ (methyl groups)16.8

Note: This is a representative table based on known chemical shift values for similar structures.

DEPT (Distortionless Enhancement by Polarization Transfer) for Carbon Type Differentiation

To further refine the carbon assignments, Distortionless Enhancement by Polarization Transfer (DEPT) NMR experiments are employed. DEPT experiments differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

A series of DEPT experiments, typically DEPT-45, DEPT-90, and DEPT-135, would be conducted.

DEPT-90: This experiment would only show signals for CH (methine) carbons. In the case of this compound, this would help to identify the CH carbons of the aromatic rings.

DEPT-135: This experiment displays CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. For this compound, the aromatic CH carbons and the methyl carbons would appear as positive signals. Since there are no CH₂ groups, no negative signals would be expected.

Comparison with the standard ¹³C NMR spectrum: By comparing the DEPT spectra with the broadband-decoupled ¹³C spectrum, the quaternary carbons can be identified. These are the carbons that are present in the ¹³C spectrum but absent in the DEPT-135 spectrum. This would include the cyano carbons, the carbons of the aromatic rings with substituents other than hydrogen, and the carbons of the pyrimidine ring.

Table 2: Hypothetical DEPT Analysis for this compound

Carbon Type DEPT-90 DEPT-135
CH (aromatic)Positive SignalPositive Signal
CH₃ (methyl)No SignalPositive Signal
Quaternary CNo SignalNo Signal
C≡NNo SignalNo Signal

Note: This table illustrates the expected outcomes from DEPT experiments for the given structure.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Through-Bond and Through-Space Connectivity

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to confirm their substitution patterns.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). HMBC is particularly crucial for elucidating the connectivity around quaternary carbons and for linking different fragments of the molecule. For instance, correlations between the methyl protons and the carbons of the dimethylbenzonitrile ring would confirm their attachment. Similarly, correlations between the N-H proton and the carbons of the cyanophenyl and pyrimidine rings would establish the linkage between these moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.

Table 3: Hypothetical Key IR Absorption Bands for this compound

Functional Group Hypothetical Absorption Range (cm⁻¹)
N-H stretching (amine)3300-3500
C-H stretching (aromatic)3000-3100
C-H stretching (aliphatic, methyl)2850-3000
C≡N stretching (nitrile)2220-2260
C=N and C=C stretching (aromatic rings)1500-1650
C-O stretching (aryl ether)1200-1250
C-Br stretching500-600

Note: This table presents expected IR absorption ranges for the functional groups in the molecule.

The presence of a sharp, intense band around 2230 cm⁻¹ would be a strong indicator of the cyano groups. The bands in the 3300-3500 cm⁻¹ region would confirm the presence of the N-H bonds of the amino group. The complex pattern of bands in the 1500-1650 cm⁻¹ region would be characteristic of the aromatic and pyrimidine ring systems.

Integration of Spectroscopic Data with Computational Chemistry Approaches for Structure Prediction and Validation

Computational chemistry serves as a powerful complementary tool to experimental spectroscopic data for structure prediction and validation. Techniques such as Density Functional Theory (DFT) can be used to calculate the theoretical NMR chemical shifts and IR vibrational frequencies for a proposed structure.

For this compound, the first step would be to generate a 3D model of the proposed structure and perform a geometry optimization to find its most stable conformation. Following this, the NMR shielding tensors and IR frequencies can be calculated.

The calculated ¹³C and ¹H NMR chemical shifts can then be compared with the experimental data. A good correlation between the calculated and experimental values provides strong evidence for the correctness of the proposed structure. Similarly, the calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of the absorption bands.

In cases of structural ambiguity, computational methods can be used to predict the spectroscopic data for different possible isomers. By comparing these predictions with the experimental data, the correct structure can often be determined. This integrated approach of combining experimental spectroscopic data with computational modeling provides a high degree of confidence in the final structural elucidation of impurities like this compound.

Isolation and Purification Strategies for Etravirine Impurity 5

Preparative Liquid Chromatography for Isolation from Complex Reaction Mixtures and Degradation Samples

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of individual compounds from complex mixtures, such as those arising from pharmaceutical synthesis or forced degradation studies. researchgate.net While specific preparative HPLC methods for Etravirine (B1671769) Impurity 5 are not extensively detailed in publicly available literature, a suitable method can be extrapolated from published analytical HPLC methods for Etravirine and its impurities. derpharmachemica.comafricanjournalofbiomedicalresearch.com

Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and heat, are often employed to generate impurities in sufficient quantities for isolation. scirp.org In the case of Etravirine, significant degradation has been observed under various stress conditions, which would likely lead to the formation of impurities, including Impurity 5. derpharmachemica.com

A typical preparative HPLC approach for isolating Etravirine Impurity 5 from such a mixture would involve the following:

Column: A reversed-phase column, such as a C18 or C8 column with a larger particle size and internal diameter compared to analytical columns, would be employed to handle higher sample loads.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective in separating the various components. scirp.org The gradient would be optimized to achieve the best resolution between Etravirine, Impurity 5, and other related substances.

Detection: A UV detector set at a wavelength where both Etravirine and Impurity 5 have significant absorbance would be used to monitor the separation.

Fraction Collection: Fractions corresponding to the peak of this compound would be collected for further processing.

The following table outlines a potential set of parameters for a preparative HPLC method for the isolation of this compound.

ParameterExample Condition
Column Reversed-phase C18, 250 mm x 21.2 mm, 5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water
Mobile Phase B Acetonitrile
Gradient Program A time-based gradient from a higher percentage of A to a higher percentage of B
Flow Rate 20-50 mL/min
Detection UV at an appropriate wavelength (e.g., 310 nm)
Injection Volume Several milliliters of the concentrated crude mixture

Techniques for Pre-concentration and Sample Work-up (e.g., rota-vapour)

Following fraction collection from preparative HPLC, the isolated this compound is typically present in a large volume of solvent. To obtain the purified impurity in a solid form, pre-concentration and sample work-up steps are necessary. A rotary evaporator, commonly known as a rota-vapour, is a standard piece of equipment used for this purpose. researchgate.net

The process generally involves:

Solvent Evaporation: The collected fractions containing the purified impurity are placed in a round-bottom flask, which is then attached to the rotary evaporator. The flask is rotated and heated gently under reduced pressure. This combination of rotation and reduced pressure increases the surface area of the liquid and lowers its boiling point, facilitating rapid and gentle evaporation of the mobile phase solvents.

Precipitation/Crystallization: As the solvent is removed, the concentration of this compound increases, eventually leading to its precipitation or crystallization out of the solution.

Final Drying: The resulting solid material is then collected and may be further dried under vacuum to remove any residual solvent.

This pre-concentration step is crucial for obtaining a solid, solvent-free sample of the impurity, which is necessary for its subsequent characterization and use as a reference standard. researchgate.net

Preparation and Characterization of Analytical Reference Standards for this compound

The preparation of a highly pure analytical reference standard for this compound is the ultimate goal of the isolation and purification process. Once the impurity has been isolated and dried, its identity and purity must be rigorously confirmed through a series of analytical techniques. synthinkchemicals.com Several commercial suppliers offer this compound as a reference standard, and they typically provide a comprehensive certificate of analysis with detailed characterization data. cleanchemlab.comsynthinkchemicals.com

The characterization of an this compound reference standard involves:

High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated compound. A validated, stability-indicating HPLC method is used to ensure that there are no other detectable impurities. derpharmachemica.comafricanjournalofbiomedicalresearch.com

Mass Spectrometry (MS): To confirm the molecular weight of the impurity. The mass spectrum will show a molecular ion peak corresponding to the molecular formula of this compound (C20H14BrN5O), which has a molecular weight of approximately 420.26 g/mol . fda.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the impurity. Both 1H and 13C NMR spectroscopy are used to confirm the arrangement of atoms in the molecule and ensure it matches the expected structure of 4-((5-Bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

The following table summarizes the key analytical techniques and their purpose in the characterization of an this compound reference standard.

Analytical TechniquePurpose
HPLC To assess the purity of the reference standard and ensure the absence of other impurities.
Mass Spectrometry (MS) To confirm the molecular weight and elemental composition of the compound.
NMR Spectroscopy To provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.
IR Spectroscopy To identify the characteristic functional groups present in the molecule, such as C-N, C=O, and aromatic rings.

By employing these isolation, purification, and characterization strategies, a well-defined and highly pure analytical reference standard for this compound can be prepared. This standard is indispensable for the accurate quantification of this impurity in Etravirine drug substance and drug products, thereby ensuring their quality and safety.

Regulatory Science and Impurity Control of Etravirine Impurity 5

Compliance with International Conference on Harmonisation (ICH) Guidelines for Impurities

The ICH has developed a series of guidelines that provide a framework for the control of impurities in pharmaceuticals. gmpinsiders.com These guidelines are crucial for the registration and marketing of new drug products. zaimspharma.comxinfuda-group.com

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. ich.orgich.org These guidelines are instrumental in setting acceptance criteria for impurities like Etravirine (B1671769) impurity 5. researchgate.net The principles outlined in these documents are applied throughout the drug development process to ensure that impurities are maintained at levels that are safe for patients. bfarm.de

Key principles of ICH Q3A(R2) and Q3B(R2) relevant to Etravirine Impurity 5 include:

Reporting Threshold: This is the level at or above which an impurity must be reported in the drug substance or product documentation. ich.org

Identification Threshold: This is the level at or above which an impurity must be identified, meaning its structure must be elucidated. ich.orguspnf.com

Qualification Threshold: This is the level at or above which an impurity's biological safety must be established. ich.orguspnf.com

The specific thresholds for reporting, identification, and qualification are determined by the maximum daily dose of the drug. For Etravirine, the appropriate thresholds would be applied to this compound to ensure its levels are appropriately controlled.

ICH GuidelineFocus AreaApplication to this compound
ICH Q3A(R2)Impurities in New Drug SubstancesEstablishes thresholds for reporting, identifying, and qualifying this compound in the active pharmaceutical ingredient (API). ich.org
ICH Q3B(R2)Impurities in New Drug ProductsSets limits for degradation products, including this compound, that may form during the manufacturing or storage of the final drug product. ich.org

The ICH M7(R2) guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgfda.gov This guideline is particularly relevant if this compound is suspected or found to have genotoxic potential. scholarsresearchlibrary.com The guideline provides a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities. raps.org

Key aspects of ICH M7(R2) include:

Hazard Assessment: This involves an initial analysis of the impurity's structure for any alerts for mutagenicity using (Q)SAR (Quantitative Structure-Activity Relationship) computer software.

Classification: Based on the evidence for mutagenicity and carcinogenicity, impurities are categorized into one of five classes.

Control Strategies: For impurities that are confirmed to be mutagenic, stringent control measures are required, often involving a Threshold of Toxicological Concern (TTC) approach to define an acceptable daily intake.

If this compound were to be classified as a potential genotoxic impurity, the control strategies would be significantly more stringent than those for non-genotoxic impurities, requiring sensitive analytical methods to ensure its level is below the established TTC. pharmtech.com

ICH M7(R2) ClassDescriptionImplication for this compound
Class 1Known mutagenic carcinogens.Requires control to compound-specific acceptable limits.
Class 2Known mutagens with unknown carcinogenic potential.Control to the TTC is required.
Class 3Alerting structure, unrelated to the API structure, with unknown mutagenic potential.Requires a bacterial mutagenicity assay. If positive, it is treated as a Class 2 impurity.
Class 4Alerting structure, but shares the alert with the API or related compounds.May be treated as a non-mutagenic impurity if the API is non-mutagenic.
Class 5No structural alert, or a structural alert with sufficient data to demonstrate a lack of mutagenicity.Treated as a non-mutagenic impurity.

Role of Impurity 5 Characterization in Quality Control (QC) Processes

The characterization of this compound is a cornerstone of the quality control process for Etravirine. globalpharmatek.com It involves the use of various analytical techniques to confirm the impurity's identity and to quantify its presence in the drug substance and product. veeprho.com This is essential for ensuring that each batch of the drug meets the stringent safety and quality standards set by regulatory authorities. enamine.net

Key analytical techniques used for impurity characterization include:

High-Performance Liquid Chromatography (HPLC): A primary tool for separating and quantifying impurities. derpharmachemica.comafricanjournalofbiomedicalresearch.com

Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the molecular weight and structure of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the impurity.

The development and validation of these analytical methods are themselves governed by ICH guidelines (specifically ICH Q2(R1)) to ensure their accuracy, precision, and reliability. derpharmachemica.comresearchgate.net The data generated from these analyses form a critical part of the drug's quality profile. synthinkchemicals.com

Documentation and Certification Requirements for Impurity Standards (e.g., Certificate of Analysis)

A crucial element in the control of any impurity is the availability of a well-characterized reference standard. For this compound, a reference standard is necessary for the validation of analytical methods and for the routine quantification of the impurity in production batches. cleanchemlab.com

The documentation that accompanies an impurity reference standard is critical. The most important of these documents is the Certificate of Analysis (CoA). safetyculture.comchromatographyonline.com

A comprehensive Certificate of Analysis for an this compound reference standard should include:

Product Information: Name, catalog number, batch number. adventchembio.com

Physical Properties: Appearance, molecular formula, molecular weight. adventchembio.com

Analytical Data: Results from techniques like HPLC, MS, and NMR to confirm the identity and purity of the standard. adventchembio.com

Date of Release and Retest Date: To ensure the continued suitability of the standard. who.int

Storage Conditions: To maintain the stability of the reference standard. cleanchemlab.com

The CoA serves as a formal declaration from the supplier that the reference standard meets the specified quality requirements. safetyculture.com This document is essential for regulatory submissions and for ensuring the integrity of the quality control testing performed on Etravirine.

Future Research Directions and Emerging Challenges in Etravirine Impurity 5 Studies

Development of More Sensitive, Rapid, and Green Analytical Methodologies

A primary challenge in impurity profiling is the development of analytical methods that are not only sensitive and rapid but also environmentally sustainable. Current methods for etravirine (B1671769) and its impurities, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are effective but often rely on hazardous organic solvents derpharmachemica.comveeprho.comijrpns.com.

Future research is increasingly focused on "green" analytical chemistry. This involves developing methods that minimize the use of toxic solvents and reduce waste. For instance, a novel UV spectrophotometric method for etravirine has been developed using an eco-friendly solvent system comprising 2 mM benzoic acid in 1% w/V sodium lauryl sulphate researchgate.net. Similarly, greener UFLC (Ultra-Fast Liquid Chromatography) methods using safer solvents like ethanol and isopropyl acetate (B1210297) are being explored jpionline.org.

Simultaneously, the need for higher sensitivity and speed remains paramount. Stability-indicating UPLC methods have demonstrated the capability to detect etravirine impurities at levels as low as 0.003% with significantly shorter run times compared to traditional HPLC scirp.orgresearchgate.net. The integration of advanced detection technologies like tandem mass spectrometry (UHPLC-MS/MS) further enhances sensitivity and selectivity, allowing for precise quantification even in complex biological matrices mdpi.com.

Table 1: Comparison of Analytical Methodologies for Impurity Analysis

Methodology Key Advantages Limitations Future Direction
HPLC Robust, well-established, versatile. Longer run times, higher solvent consumption. Optimization for reduced solvent use.
UPLC/UP-LC Faster analysis, higher resolution, lower solvent use, high sensitivity (detects levels ~0.003%) scirp.orgresearchgate.net. Higher operational pressure, potential for matrix effects. Integration with high-resolution mass spectrometry (HRMS).
Green UV-Spectrophotometry Eco-friendly solvents, cost-effective, simple researchgate.net. Lower specificity compared to chromatographic methods. Application in routine quality control for known impurities.
LC-MS/MS Extremely high sensitivity and specificity, structural elucidation capabilities veeprho.comnih.gov. High cost of instrumentation, complex data analysis. Miniaturization and automation.

In-Depth Mechanistic Studies for Comprehensive Understanding of Impurity Formation

A comprehensive understanding of how Etravirine Impurity 5 is formed is fundamental to controlling its presence in the final active pharmaceutical ingredient (API). Impurities can arise as by-products during synthesis or as degradation products during storage nih.govsynthinkchemicals.com. While specific mechanistic studies for Impurity 5 are not extensively published, the approach to understanding its formation is well-established.

Forced degradation studies are a cornerstone of this research. By subjecting etravirine to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, potential degradation pathways can be identified scirp.orgdphen1.com. Studies have shown that etravirine undergoes significant degradation under basic conditions, highlighting a potential formation route for certain impurities scirp.org. Investigating the specific by-products of the synthetic route, particularly side-reactions of intermediates, is equally crucial for identifying the origin of process-related impurities conicet.gov.arresearchgate.net. Future work should focus on isolating Impurity 5 from stressed samples or synthesis batches and using techniques like NMR and high-resolution mass spectrometry to confirm its structure and postulate its formation mechanism conicet.gov.ar.

Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Identification

Exploration of Novel Synthetic Routes to Minimize Impurity 5 Generation

Process chemistry plays a pivotal role in minimizing impurity formation. The exploration of novel and optimized synthetic routes for etravirine is a key area of research aimed at improving yield and purity while reducing the environmental impact.

Comparative Impurity Profiling Across Different Manufacturing Processes and Batches

Ensuring the consistency of the impurity profile across different manufacturing batches is a regulatory requirement and a fundamental aspect of quality control nih.govbiomedres.us. Comparative impurity profiling involves analyzing the levels of known and unknown impurities, including Impurity 5, in batches produced by different manufacturing processes or at different times.

This practice is essential for identifying process variability and understanding its impact on the final product's quality. A validated, stability-indicating analytical method is used to quantify impurities, and the results are trended over time derpharmachemica.comafricanjournalofbiomedicalresearch.com. Any significant variation in the level of Impurity 5 would trigger an investigation to identify the root cause, which could range from raw material variability to subtle shifts in process parameters. This ongoing monitoring ensures that the manufacturing process remains in a state of control and that the safety and quality of etravirine are consistently maintained.

Table 2: Illustrative Comparative Impurity Profile for this compound

Batch Number Manufacturing Process Date of Manufacture This compound Level (%) Status
ET-2025-001 Process A Jan-2025 0.04 Within Specification
ET-2025-002 Process A Mar-2025 0.05 Within Specification
ET-2025-003 Process B (Optimized) Jun-2025 0.02 Within Specification
ET-2025-004 Process A Aug-2025 0.08 Out of Trend*
ET-2025-005 Process B (Optimized) Sep-2025 0.02 Within Specification

\Note: Out-of-trend results would necessitate a formal investigation into the manufacturing process.*

Q & A

Q. How do regulatory guidelines (e.g., ICH, EMA) influence impurity profiling strategies?

  • Methodological Answer : Align method validation with ICH Q3A/B thresholds for identification (≥ 0.10%) and qualification (≥ 0.15%). For genotoxic impurities (GTIs), follow EMA’s Article 5(3) requirements, including in silico SAR analysis and bacterial reverse mutation assays .
  • Key Considerations : Pre-submission consultations with regulatory bodies (e.g., EMA) can clarify ambiguous thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.